(Z)-4-(Ethylsulfanyl)-N'-hydroxybenzene-1-carboximidamide
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Overview
Description
(Z)-4-(Ethylsulfanyl)-N’-hydroxybenzene-1-carboximidamide: is an organic compound characterized by the presence of an ethylsulfanyl group and a hydroxybenzene carboximidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with benzene-1-carboximidamide as the core structure.
Ethylsulfanyl Group Introduction: The ethylsulfanyl group can be introduced via a nucleophilic substitution reaction using ethylthiol and an appropriate leaving group on the benzene ring.
Industrial Production Methods: Industrial production of (Z)-4-(Ethylsulfanyl)-N’-hydroxybenzene-1-carboximidamide may involve:
Batch Processing: Utilizing large-scale reactors to perform the nucleophilic substitution and hydroxylation reactions.
Continuous Flow Systems: Implementing continuous flow chemistry to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidamide group, potentially converting it to an amine.
Substitution: The benzene ring allows for electrophilic aromatic substitution reactions, enabling further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products:
Sulfoxides and Sulfones: From oxidation of the ethylsulfanyl group.
Amines: From reduction of the imidamide group.
Functionalized Benzene Derivatives: From electrophilic aromatic substitution reactions.
Scientific Research Applications
Chemistry:
Catalysis: The compound can serve as a ligand in coordination chemistry, potentially enhancing catalytic activity.
Materials Science: Its unique structure may be utilized in the design of novel materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development: Potential use as a scaffold for designing new therapeutic agents targeting specific enzymes or receptors.
Biochemical Research: Studying its interactions with biological macromolecules to understand its mechanism of action.
Industry:
Chemical Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Polymer Science: Potential incorporation into polymer backbones to impart specific properties.
Mechanism of Action
The mechanism by which (Z)-4-(Ethylsulfanyl)-N’-hydroxybenzene-1-carboximidamide exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, potentially inhibiting or activating their function.
Pathways Involved: Modulating biochemical pathways related to oxidative stress, signal transduction, or metabolic processes.
Comparison with Similar Compounds
(Z)-4-(Methylsulfanyl)-N’-hydroxybenzene-1-carboximidamide: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
(Z)-4-(Ethylsulfanyl)-N’-hydroxybenzene-1-carboxamide: Similar structure but with a carboxamide group instead of a carboximidamide group.
Uniqueness:
- The presence of the ethylsulfanyl group provides distinct electronic and steric properties, influencing the compound’s reactivity and interactions.
- The hydroxybenzene carboximidamide moiety offers unique binding capabilities, making it a versatile scaffold for various applications.
Properties
Molecular Formula |
C9H12N2OS |
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Molecular Weight |
196.27 g/mol |
IUPAC Name |
4-ethylsulfanyl-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C9H12N2OS/c1-2-13-8-5-3-7(4-6-8)9(10)11-12/h3-6,12H,2H2,1H3,(H2,10,11) |
InChI Key |
NYNUVHFTRKISGK-UHFFFAOYSA-N |
Isomeric SMILES |
CCSC1=CC=C(C=C1)/C(=N/O)/N |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(=NO)N |
Origin of Product |
United States |
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